molecular formula C14H17F3N4O5 B15327131 N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide

N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide

Cat. No.: B15327131
M. Wt: 378.30 g/mol
InChI Key: WYMZPLFAGMLVFK-UHFFFAOYSA-N
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Description

N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoroacetamide group, a pyrimidine ring, and a hydroxymethyl oxolane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxymethyl Oxolane Moiety: This step involves the protection of hydroxyl groups followed by selective deprotection and functionalization.

    Attachment of the Trifluoroacetamide Group: This is usually done through an acylation reaction using trifluoroacetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide: can be compared to other pyrimidine derivatives and trifluoroacetamide-containing compounds.

    Similar Compounds: Examples include 5-fluorouracil, cytarabine, and gemcitabine.

Uniqueness

What sets this compound apart is its combination of a trifluoroacetamide group with a pyrimidine ring and a hydroxymethyl oxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H17F3N4O5

Molecular Weight

378.30 g/mol

IUPAC Name

N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)

InChI Key

WYMZPLFAGMLVFK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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